3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester
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Overview
Description
3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester is a compound that features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are widely recognized for their pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester typically involves the reaction of ethyl 2-amino-4-thiazoleacetate with appropriate reagents under controlled conditions. One common method includes the use of thiourea and α-halo carbonyl compounds, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like beta-lactamase, which are crucial for bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The compound can also interact with DNA or proteins, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-thiazoleacetic acid: Shares the thiazole ring structure and exhibits similar biological activities.
Thiazolyl-coumarin derivatives: Known for their histone deacetylase inhibitory activity and antifibrotic effects.
Uniqueness
3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thiazole ring with a tetrahydrofuran moiety enhances its versatility in various chemical reactions and biological interactions .
Properties
IUPAC Name |
ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-2-15-8(14)10(3-7(13)16-5-10)6-4-17-9(11)12-6/h4H,2-3,5H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVOYIVHCKYQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)OC1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389758 |
Source
|
Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328275-97-4 |
Source
|
Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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